molecular formula C11H11F2N3 B1430881 4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole CAS No. 1267063-72-8

4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Cat. No. B1430881
M. Wt: 223.22 g/mol
InChI Key: IKQIPONNAMVTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of molecules that have been widely used by medicinal chemists to develop compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .

Future Directions

The future directions for research on “4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

properties

IUPAC Name

4,6-difluoro-2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c12-6-4-7(13)10-9(5-6)15-11(16-10)8-2-1-3-14-8/h4-5,8,14H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQIPONNAMVTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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